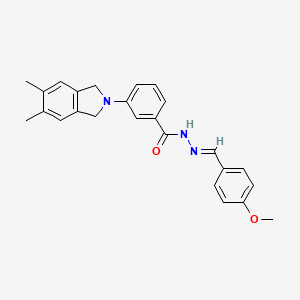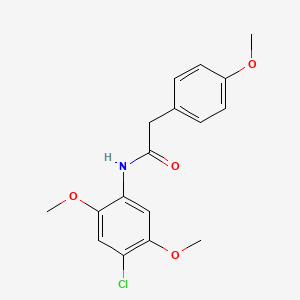![molecular formula C16H13ClN2O3S B5599756 methyl 3-(2-chlorobenzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5599756.png)
methyl 3-(2-chlorobenzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Thieno[2,3-d]pyrimidines, including compounds similar to methyl 3-(2-chlorobenzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate, can be synthesized through various methods. One notable method involves the reaction of 4-chloro-2-methylthio-5-pyrimidine-carbonitrile with ethyl mercaptoacetate in refluxing ethanol containing sodium carbonate, leading to ethyl 5-amino-2-methylthiothieno[2,3-d]pyrimidine-6-carboxylate, which can then undergo further transformations to yield the desired thieno[2,3-d]pyrimidine derivatives (Santilli, Kim, & Wanser, 1971).
Molecular Structure Analysis
The molecular structure of thieno[2,3-d]pyrimidine derivatives, including methyl 3-(2-chlorobenzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate, can be elucidated using techniques such as X-ray diffraction. These analyses reveal the crystal structure and provide insights into the molecular geometry, which is crucial for understanding the compound's interactions and reactivity (Yang, 2009).
Chemical Reactions and Properties
Thieno[2,3-d]pyrimidines undergo various chemical reactions, including alkylation, acylation, and nucleophilic substitutions, which allow for the introduction of different functional groups and the synthesis of a wide range of derivatives. These reactions are influenced by the substituents on the thieno[2,3-d]pyrimidine ring and the reaction conditions (Ortikov, 2014).
Physical Properties Analysis
The physical properties of methyl 3-(2-chlorobenzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate and related compounds, such as solubility, melting point, and crystallinity, are essential for their application in various fields. These properties can be tailored by modifying the molecular structure through chemical synthesis (Grivsky, Lee, Sigel, Duch, & Nichol, 1980).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of thieno[2,3-d]pyrimidine derivatives are determined by their molecular structure. The presence of electron-withdrawing or electron-donating groups, as well as the overall electronic distribution within the molecule, play significant roles in dictating these properties. Understanding these chemical properties is crucial for the development of thieno[2,3-d]pyrimidine-based compounds for various applications (Mohan, Ravikumar, Shetty, Thiyagarajan, & Rajan, 2003).
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Methyl 3-(2-chlorobenzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate belongs to the broader class of thieno[2,3-d]pyrimidines, compounds of significant interest due to their diverse chemical properties and synthesis pathways. The synthesis methodologies for esters and amides of thieno[2,3-d]pyrimidine-6-carboxylic acids have been elaborated, showcasing the compound's versatility in chemical reactions and potential for derivative formation. This has allowed the development of various substituted thieno[2,3-d]pyrimidines, expanding the scope of their application in scientific research (Santilli, Kim, & Wanser, 1971).
Antimicrobial Activity
One notable application of thieno[2,3-d]pyrimidines is in the realm of antimicrobial activity. Research has indicated that derivatives of this chemical structure exhibit promising antimicrobial properties. Specifically, novel derivatives of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides have shown to be more active than reference drugs against certain strains of bacteria and fungi, highlighting their potential in developing new antimicrobial agents (Kolisnyk, Vlasov, Kovalenko, Osolodchenko, & Chernykh, 2015).
Optical and Electronic Properties
The compound's derivatives have also been studied for their nonlinear optical (NLO) properties, making them relevant in the fields of materials science and optical engineering. A study on phenyl pyrimidine derivatives, which share a similar core structure with methyl 3-(2-chlorobenzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate, revealed significant NLO character. This indicates the potential use of these compounds in optoelectronic devices and materials designed for light manipulation at the molecular level (Hussain et al., 2020).
Antifungal and Antitumor Activities
Furthermore, derivatives of thieno[2,3-d]pyrimidines have demonstrated antifungal and potential antitumor activities, suggesting their applicability in pharmacological research and development. For instance, compounds synthesized from 4-chlorothieno[2,3-d]pyrimidines showed preventive effects against rice blast, sheath blight, and cucumber powdery mildew, pointing to their use in agricultural pest control (Konno et al., 1989). Additionally, 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine has shown significant activity against Walker 256 carcinosarcoma in rats, highlighting its potential in cancer treatment research (Grivsky, Lee, Sigel, Duch, & Nichol, 1980).
Propriétés
IUPAC Name |
methyl 3-[(2-chlorophenyl)methyl]-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3S/c1-9-12-14(23-13(9)16(21)22-2)18-8-19(15(12)20)7-10-5-3-4-6-11(10)17/h3-6,8H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAMBSIHGXVOVHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C=N2)CC3=CC=CC=C3Cl)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-cyclopentyl-N-[(5-fluoro-1H-indol-2-yl)methyl]-N-methyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5599675.png)



![4-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(4,4,4-trifluorobutanoyl)piperidine](/img/structure/B5599706.png)

![(3R*,4R*)-1-[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol](/img/structure/B5599712.png)

![2-benzyl-4-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-pyrrolidinyl]carbonyl}-1,3-thiazole](/img/structure/B5599718.png)
![1,3-dimethyl-7-[4-(1H-tetrazol-5-yl)benzyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5599726.png)
![1-[(2-methoxyphenyl)acetyl]-4-methylpiperazine](/img/structure/B5599729.png)
![8-[(1-methyl-1H-imidazol-2-yl)methyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5599732.png)

![2,4-dimethyl-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5599762.png)